Oxolamine phosphate

Description

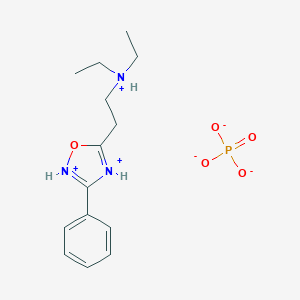

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCWWFOVTFSDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157017 | |

| Record name | Oxolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-19-5, 131378-45-5 | |

| Record name | 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolamine dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Antitussive Mechanism of Oxolamine Phosphate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of oxolamine (B1678060) phosphate (B84403) as an antitussive agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes proposed signaling pathways and experimental workflows.

Executive Summary

Oxolamine is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] Its efficacy in cough suppression is attributed to a dual mechanism that encompasses both peripheral and central nervous system effects, complemented by significant anti-inflammatory properties.[3][4] The primary mode of action is believed to be its peripheral activity on sensory nerve endings within the respiratory tract.[5] While a complete picture of its molecular interactions is still an area for further investigation, this guide outlines the core known and proposed pathways.

Core Mechanisms of Action

Oxolamine's antitussive effect is primarily mediated through two distinct but complementary actions: a predominant peripheral effect and a secondary central effect.[3][5]

Peripheral Antitussive Action

The main cough-suppressing activity of oxolamine is attributed to its peripheral action on the sensory nerve endings in the respiratory tract.[5] This is in contrast to many opioid-based antitussives that act primarily on the central cough center.[5] This peripheral mechanism is twofold:

-

Local Anesthetic-like Effect: Oxolamine is believed to exert a local anesthetic-like effect on irritant receptors and rapidly adapting stretch receptors (RARs) within the airways.[3] This action desensitizes these receptors to various cough-inducing stimuli, thereby reducing the afferent nerve signals that trigger the cough reflex.[3][6]

-

Anti-inflammatory Properties: Oxolamine exhibits notable anti-inflammatory activity, which plays a crucial role in its antitussive effect.[3][7] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that lead to coughing.[3] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it an effective treatment for coughs associated with respiratory infections.[3]

Central Antitussive Action

While considered secondary to its peripheral effects, oxolamine is also suggested to have a central inhibitory effect on the cough center located in the medulla oblongata.[4] This central action would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited.[3]

Quantitative Data Summary

A thorough review of the publicly available scientific literature reveals a scarcity of specific quantitative data such as IC50, Ki, or ED50 values for oxolamine phosphate's direct antitussive and anti-inflammatory effects. The following tables summarize the available illustrative data from preclinical studies.

Table 1: Preclinical Efficacy of Oxolamine Citrate (B86180) in a Citric Acid-Induced Cough Model in Guinea Pigs

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition |

| Vehicle (Saline) | - | 25.4 ± 2.1 | - |

| Oxolamine Citrate | 25 | 15.2 ± 1.8 | 40.2% |

| Oxolamine Citrate | 50 | 9.8 ± 1.5 | 61.4% |

| Oxolamine Citrate | 100 | 5.1 ± 1.2 | 79.9% |

| Codeine Phosphate | 10 | 8.3 ± 1.4 | 67.3% |

| Data is illustrative and representative of expected outcomes.[8] |

Table 2: Anti-inflammatory Effect of Oxolamine Citrate in Guinea Pigs with Experimentally Induced Respiratory Inflammation

| Parameter | Treatment Group | Key Findings |

| Respiratory Inflammation | Oxolamine Citrate (80 mg/kg initially, then 53.3 mg/kg, i.p.) | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed an anti-inflammatory effect superior to that of Phenylbutazone |

| Based on a study by Dahlgren and Dalhamn.[9][10] |

Signaling Pathways

The precise molecular signaling pathways for oxolamine's antitussive and anti-inflammatory effects are not fully elucidated. However, based on its chemical class (1,2,4-oxadiazole) and observed effects, plausible pathways can be proposed.

Proposed Peripheral Antitussive Signaling

The local anesthetic-like effect of oxolamine likely involves the modulation of ion channels on sensory nerve endings in the airways, leading to reduced excitability in response to tussive stimuli.[3]

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of oxolamine are thought to involve the inhibition of inflammatory mediators.[4] While direct evidence is limited, a plausible mechanism, inferred from related compounds, is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[11] NF-κB is a key regulator of genes involved in inflammation.[12]

Experimental Protocols

The following section details a standard preclinical model for evaluating the antitussive efficacy of oxolamine.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a well-established and reproducible model for assessing the efficacy of peripherally acting antitussive agents.[8]

5.1.1 Materials

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Oxolamine citrate

-

Citric acid

-

Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Codeine phosphate)

-

Whole-body plethysmograph

-

Nebulizer

-

Data acquisition system to record coughs

5.1.2 Procedure

-

Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.[8]

-

Grouping and Administration: Animals are randomly assigned to treatment groups (vehicle, oxolamine at various doses, positive control).[1] The test compounds are typically administered orally (p.o.) 60 minutes before the cough challenge.[8]

-

Habituation: Each guinea pig is placed in the whole-body plethysmograph for a 10-15 minute habituation period.[8]

-

Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 3-5 minutes).[8]

-

Data Acquisition: The number of coughs is recorded for a total of 10-15 minutes from the start of the citric acid exposure.[8] The latency to the first cough may also be recorded.[8]

-

Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage inhibition of the cough reflex is determined by comparing the mean number of coughs in the drug-treated groups to the vehicle-treated group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. What is Oxolamine used for? [synapse.patsnap.com]

- 7. Oxolamine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Oxolamine Phosphate: An In-depth Technical Guide on its Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060), available as oxolamine phosphate (B84403) and oxolamine citrate (B86180), is a therapeutic agent primarily recognized for its antitussive properties.[1] However, it also exhibits significant anti-inflammatory effects, which contribute to its efficacy in treating respiratory conditions associated with inflammation, such as bronchitis and laryngitis.[1][2] Unlike many cough suppressants that act on the central nervous system, oxolamine's mechanism is predominantly peripheral, offering a favorable safety profile.[1] This technical guide provides a comprehensive overview of the current understanding of oxolamine phosphate's anti-inflammatory pathways. It consolidates available preclinical data, details relevant experimental methodologies, and presents putative signaling cascades, acknowledging the existing gaps in the molecular understanding of this compound. A notable scarcity of recent, in-depth molecular studies necessitates that some of the presented pathways and quantitative data are based on older research and logical inference from its chemical class and observed effects.[3][4]

Core Anti-inflammatory Mechanisms

Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of inflammatory mediators.[3][4] Preclinical evidence, particularly from studies on experimentally induced respiratory inflammation in guinea pigs, suggests a potent anti-inflammatory action.[1][3] While the precise molecular targets are not fully elucidated, the observed effects point towards modulation of key inflammatory processes.

Reduction of Edema and Leukocyte Infiltration

Experimental models have demonstrated that oxolamine can reduce edema and the infiltration of leukocytes in respiratory tissues.[1] This indicates an interference with inflammatory cascades that increase vascular permeability and recruit immune cells to the site of inflammation.

Putative Modulation of Inflammatory Signaling Pathways

While direct evidence is limited, the anti-inflammatory effects of oxolamine are likely mediated through the modulation of key signaling pathways that regulate the production of inflammatory mediators.

-

Cyclooxygenase (COX) Pathway: The COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Although there is no direct evidence, it is plausible that oxolamine may exert some of its anti-inflammatory effects by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.[3][5] While no studies have directly investigated the effect of oxolamine on this pathway, its broad anti-inflammatory effects suggest it as a potential, yet unconfirmed, target.[3][5]

Quantitative Data on Anti-inflammatory Effects

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 values, for this compound's in vitro anti-inflammatory activity.[4] The following table summarizes the key findings from a notable preclinical study and presents a template for future research to populate with quantitative data.

| Experimental Model | Treatment | Key Findings | Reference |

| Experimentally induced respiratory inflammation in guinea pigs | Oxolamine citrate (80 mg/kg initial i.p. dose, then 53.3 mg/kg at multiple intervals) | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed anti-inflammatory effect superior to Phenylbutazone | [6][7] |

Table 1: Preclinical Anti-inflammatory Activity of Oxolamine Citrate. This table summarizes the qualitative findings from a key in vivo study.

| Assay | Cell Line | Stimulant | Measured Parameter | Hypothetical IC50 (µM) |

| COX-1 Inhibition | Purified Enzyme | Arachidonic Acid | Prostaglandin (B15479496) Production | Data Not Available |

| COX-2 Inhibition | Purified Enzyme | Arachidonic Acid | Prostaglandin Production | Data Not Available |

| Cytokine Release (TNF-α) | e.g., RAW 264.7 | LPS | TNF-α levels | Data Not Available |

| Cytokine Release (IL-6) | e.g., RAW 264.7 | LPS | IL-6 levels | Data Not Available |

| NF-κB Activation | e.g., HEK293 | TNF-α | Reporter Gene Expression | Data Not Available |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound. This table is a template illustrating the types of quantitative data that are needed to fully characterize the anti-inflammatory profile of oxolamine.

Experimental Protocols

Detailed experimental protocols for elucidating the anti-inflammatory effects of this compound are crucial for advancing research. The following are detailed methodologies for key experiments.

Evaluation of Anti-inflammatory Effects in a Preclinical Model of Airway Inflammation

This protocol is based on the methodology used in early preclinical studies investigating oxolamine's efficacy.[6]

-

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rodent model of airway inflammation.

-

Materials:

-

This compound

-

Animal model (e.g., Guinea pigs)

-

Inflammatory stimulus (e.g., formaldehyde (B43269) vapor)

-

Positive control (e.g., Phenylbutazone)

-

Vehicle (e.g., saline)

-

Histology equipment and reagents

-

-

Procedure:

-

Animal Model Induction: Induce airway inflammation in guinea pigs by exposure to formaldehyde vapor.[7]

-

Treatment Groups:

-

Vehicle control

-

Inflammatory stimulus + Vehicle

-

Inflammatory stimulus + this compound (various doses)

-

Inflammatory stimulus + Phenylbutazone

-

-

Oxolamine Administration: Based on previous studies, an initial intraperitoneal (i.p.) dose of 80 mg/kg followed by subsequent doses of 53.3 mg/kg can be used as a starting point.[6]

-

Outcome Measures:

-

Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammatory cell infiltration.

-

Lung Weight: Measure the relative lung weight as an indicator of edema.

-

Structural Changes: Evaluate for protection against emphysema.

-

-

In Vitro Cytokine Release Assay

This protocol describes a standard method to assess the effect of this compound on the production of pro-inflammatory cytokines.

-

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture reagents

-

ELISA kits for TNF-α and IL-6

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells to an appropriate density.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

-

Signaling Pathways and Experimental Workflows

Visualizing the proposed signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of this compound.

Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

Figure 2: Workflow for In Vivo Anti-inflammatory Evaluation of this compound.

Conclusion and Future Directions

This compound is a therapeutic agent with a dual antitussive and anti-inflammatory profile.[1] While its clinical use is established for cough relief, a comprehensive understanding of its anti-inflammatory mechanisms at the molecular level is lacking.[3][4] The available preclinical data suggests a potent anti-inflammatory effect in the respiratory tract, but further research is imperative to elucidate the specific molecular targets and signaling pathways involved.[1]

Future research should focus on:

-

In vitro profiling: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against key inflammatory enzymes (e.g., COX-1, COX-2) and its effects on cytokine and prostaglandin production in relevant cell models.

-

Signaling pathway analysis: Investigating the direct effects of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, using techniques like western blotting and reporter gene assays.

-

Modern in vivo studies: Utilizing contemporary and well-characterized animal models of respiratory inflammation to quantitatively assess the efficacy of this compound and to correlate its anti-inflammatory effects with specific biomarker modulation.

A deeper molecular understanding will be crucial for optimizing the therapeutic use of this compound and potentially expanding its applications in the management of inflammatory respiratory diseases.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of oxolamine (B1678060) phosphate (B84403), a peripherally acting antitussive agent. This document consolidates available scientific literature to detail the synthetic pathways, analytical methodologies for characterization, and the current understanding of its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Introduction

Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a non-opioid cough suppressant.[1] Unlike centrally acting agents, oxolamine primarily exerts its effects on the peripheral nervous system, reducing the sensitivity of cough receptors in the respiratory tract.[1] It also demonstrates anti-inflammatory properties, which contribute to its therapeutic effect in managing cough associated with conditions like bronchitis and laryngitis.[1]

The selection of a salt form is a critical aspect of drug development, influencing a compound's physicochemical properties such as solubility, stability, and bioavailability. Oxolamine is available in different salt forms, including citrate (B86180) and phosphate. This guide focuses specifically on oxolamine phosphate (C₁₄H₂₂N₃O₅P), detailing its synthesis from the free base and the analytical techniques used for its characterization and quantification.[2][3]

Synthesis of this compound

The synthesis of this compound is a two-part process: first, the synthesis of the oxolamine free base, followed by its conversion to the phosphate salt. While an optimized industrial process for oxolamine citrate has been described with an overall yield of 64%, the synthesis of the phosphate salt follows a similar final step involving salt formation with the corresponding acid.[4]

Synthesis of Oxolamine Free Base

The synthesis of the oxolamine free base is a multi-stage process starting from benzonitrile.[4]

Experimental Protocol: Synthesis of Oxolamine Free Base

This protocol is a conceptual representation of the optimized batch process.

-

Stage 1: Formation of Intermediate 1 (OXO1)

-

Charge a suitable reactor with benzonitrile, water, and sodium carbonate.

-

Add hydroxylamine (B1172632) hydrochloride to the mixture to initiate the reaction, forming the first intermediate (OXO1).[4]

-

-

Stage 2: Formation of Intermediate 2 (OXO2)

-

To the reactor containing OXO1, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).

-

Introduce 3-chloropropionyl chloride to the mixture. This reaction forms the second intermediate (OXO2).[4]

-

-

Stage 3: Formation of Oxolamine Base

-

Add diethylamine (B46881) (DEA) to the reaction mixture containing OXO2.

-

Heat the reaction to 80°C for approximately 1 hour to form the oxolamine free base.[5]

-

After the reaction is complete, cool the mixture to ambient temperature.

-

Perform a series of aqueous extractions with HCl and NaOH solutions to separate the oxolamine base.[5]

-

Formation of this compound Salt

The final step is the formation of the phosphate salt by reacting the free base with phosphoric acid.

Experimental Protocol: Formation of this compound

Note: A specific detailed protocol for the synthesis of this compound was not available in the reviewed literature. The following protocol is based on the general principles of amine salt formation and is analogous to the synthesis of oxolamine citrate.[5]

-

Dissolve the purified oxolamine free base in a suitable organic solvent (e.g., acetone (B3395972) or isopropanol).

-

In a separate vessel, prepare a solution of phosphoric acid (H₃PO₄) in the same solvent.

-

Slowly add the phosphoric acid solution to the oxolamine base solution with constant stirring.

-

The this compound salt will precipitate out of the solution. The reaction may require cooling to maximize the yield.

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum to obtain pure this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Characterization of this compound

The characterization of this compound involves a combination of physicochemical tests and analytical techniques to confirm its identity, purity, and quality.

Physicochemical Properties

Limited specific data is available for the physicochemical properties of this compound. The properties of the free base and related salts provide some context.

| Property | Value | Source(s) |

| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | [2] |

| Molecular Formula | C₁₄H₂₂N₃O₅P | [2][6] |

| Molecular Weight | 343.32 g/mol | [2][6] |

| Melting Point | Data not available (Hydrochloride salt: 153-154°C) | [7] |

| Solubility | Oxolamine citrate is freely soluble in acidic and phosphate buffer medium. General solubility of the free base in organic solvents and aqueous media facilitates formulation.[8] Specific data for the phosphate salt is not available. | [8] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.

3.2.1 Stability-Indicating HPLC Method

A stability-indicating HPLC method with UV detection has been developed for the determination of this compound in oral syrup.[9]

Experimental Protocol: HPLC Analysis of this compound [9]

-

Instrumentation:

-

HPLC system with UV detector.

-

Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).

-

Column Temperature: 25 ± 2°C.

-

-

Chromatographic Conditions:

-

Mobile Phase: 0.1% formic acid and acetonitrile (B52724) (50:50 v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 292 nm.

-

Run Time: 5 minutes.

-

-

Sample Preparation (from Oral Syrup):

-

Transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask containing 20 mL of the mobile phase.

-

Shake the flask for approximately 10 minutes and then dilute to volume with the mobile phase.

-

Filter the solution through a Millipore membrane filter.

-

Prepare the desired concentration (e.g., 100 µg/mL) by further dilution with the mobile phase.

-

3.2.2 LC-MS/MS Method for Quantification in Human Plasma

A sensitive and specific LC-MS/MS method has been developed for the quantitative determination of this compound in human plasma.[1][3]

Experimental Protocol: LC-MS/MS Bioanalysis of this compound [1]

-

Instrumentation:

-

Chromatographic Conditions:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma, add the internal standard (Bromhexine).

-

Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

-

Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.

-

Centrifuge the mixture for 10 minutes at 4000 rpm.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the mobile phase.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Turbo-Ion Spray (API) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions:

-

Oxolamine: m/z 246.3 → 86.1

-

Internal Standard (Bromhexine): m/z 377.3 → 263.9

-

-

Spectroscopic Analysis

While specific spectral data for this compound is not widely published, the expected characteristics from NMR and IR spectroscopy are discussed below.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The spectra would be expected to show signals corresponding to the protons and carbons of the N,N-diethyl, ethyl linker, phenyl, and oxadiazole moieties of the oxolamine molecule. The presence of the phosphate counter-ion may cause slight shifts in the signals of the nearby protons and carbons, particularly those of the diethylaminoethyl group, compared to the free base.

-

³¹P NMR: As a compound containing phosphorus, ³¹P NMR spectroscopy would be a key characterization technique. A single resonance would be expected for the phosphate counter-ion. The chemical shift of this peak would be characteristic of a phosphate group and can be used to confirm its presence and purity.[10]

3.3.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected bands include:

-

Aromatic C-H stretching vibrations.

-

Aliphatic C-H stretching vibrations.

-

C=N and C=C stretching vibrations from the oxadiazole and phenyl rings.

-

Characteristic strong and broad absorptions corresponding to the P-O and O-H stretching vibrations of the phosphate group.

| Analytical Method | Key Parameters and Expected Results | Source(s) |

| HPLC | Column: Intersil CN (250x4.6mm, 5µm)Mobile Phase: 0.1% Formic Acid:Acetonitrile (50:50)Detection: 292 nmRetention Time: ~2.28 minLinearity Range: 50–150 µg/mL | [9] |

| LC-MS/MS | Column: Shim-pack ODS (150x4.6mm, 5µm)Mobile Phase: Methanol:Water (98:2)Detection: MRM (m/z 246.3 → 86.1)LLOQ: 0.5 ng/mL in human plasma | [1][3] |

| ¹H NMR | Expected signals for aromatic, oxadiazole, and diethylaminoethyl protons. Specific spectral data not available. | |

| ¹³C NMR | Expected signals for aromatic, oxadiazole, and diethylaminoethyl carbons. Specific spectral data not available. | |

| ³¹P NMR | Expected single resonance for the phosphate group. Specific spectral data not available. | [10] |

| IR Spectroscopy | Expected characteristic bands for aromatic, oxadiazole, and phosphate functional groups. Specific spectral data not available. |

Mechanism of Action and Signaling Pathway

Oxolamine's therapeutic effect is attributed to a dual mechanism of action: a predominant peripheral antitussive effect and an anti-inflammatory effect.

-

Peripheral Antitussive Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings (irritant receptors) within the respiratory tract. This action desensitizes the cough reflex, reducing the urge to cough in response to stimuli. This peripheral mechanism is a key advantage, as it results in fewer central nervous system side effects compared to many other antitussive agents.[1]

-

Anti-inflammatory Action: Oxolamine also exhibits anti-inflammatory properties, which helps to reduce the inflammation within the respiratory tract that often contributes to coughing. This is thought to be due to the inhibition of pro-inflammatory mediator release. While the precise molecular pathways are not fully elucidated, it is proposed to involve the modulation of key inflammatory signaling cascades such as NF-κB.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Oxolamine [drugfuture.com]

- 8. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Oxolamine phosphate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Oxolamine (B1678060) Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of oxolamine phosphate. The information is curated for researchers, scientists, and professionals involved in drug development and is presented with a focus on technical detail and practical application.

Chemical and Structural Identity

This compound is the phosphate salt of oxolamine, a compound known for its antitussive and anti-inflammatory properties.[1][2] The addition of the phosphate group can influence the physicochemical properties of the parent compound, such as solubility and stability.

Chemical Structure

The chemical structure of this compound consists of the oxolamine base and a phosphate group.[3] Oxolamine itself features a 1,2,4-oxadiazole (B8745197) ring substituted with a phenyl group and a diethylaminoethyl side chain.[4][5] The molecule is achiral.[6][7]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | [3][8] |

| CAS Number | 1949-19-5, 131378-45-5 | [6][8][9][10] |

| Molecular Formula | C₁₄H₂₂N₃O₅P | [3][8][9][10] |

| Canonical SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | [3] |

| InChI | InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | [3][8] |

| InChI Key | PSCWWFOVTFSDGZ-UHFFFAOYSA-N | [3] |

| FDA UNII | DMG78UE3PU | [3][7] |

| Synonyms | Oxolamine monophosphate, AF-438 Phosphate, SKF-9976 Phosphate | [3][6][7] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Weight | 343.32 g/mol | [3][6][8][10] |

| Exact Mass | 343.12970781 g/mol | [3][8] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 42.16 Ų (for oxolamine base) | [11] |

| Purity by HPLC | >98% | [10] |

| Storage Condition | Keep in a tightly closed vial, store in refrigerator. | [10] |

Mechanism of Action

Oxolamine exhibits a dual mechanism of action, functioning as both an antitussive and an anti-inflammatory agent.[2][12][13] Its primary mode of action is peripheral, targeting the sensory nerve endings in the respiratory tract.[1][13][14] This leads to a reduction in the sensitivity of the cough reflex.[14] While some evidence suggests a minor central effect on the cough center in the medulla oblongata, the peripheral action is considered predominant.[13][15] The anti-inflammatory properties of oxolamine help to reduce irritation in the respiratory tract, further alleviating cough symptoms.[2][15]

Synthesis and Formulation

The synthesis of oxolamine involves a multi-step chemical process.[4][5] An industrial synthesis method starts with benzonitrile, hydroxylamine (B1172632) hydrochloride, and sodium carbonate to form an intermediate.[5][16] This is followed by reactions with 3-chloropropionyl chloride and then diethylamine (B46881) to form the oxolamine base.[5][16] The phosphate salt is then prepared from the free base.

This compound can be formulated into various dosage forms, although specific formulations for the phosphate salt are less detailed in the available literature compared to the citrate (B86180) salt.

Experimental Protocols

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for research and development.

Bioanalytical Method for this compound in Human Plasma (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the determination of oxolamine in human plasma.[1]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).

-

Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

-

Add 3 mL of cyclohexane (B81311) and vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

The organic layer is transferred and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column.

-

Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.[1]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both oxolamine and the internal standard.

-

UV Spectrophotometric Method for Quantification

While a specific protocol for this compound is not detailed, a UV spectrophotometric method for oxolamine citrate has been established and could be adapted.

Methodology (adapted from Oxolamine Citrate):

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.01N HCl, in which oxolamine citrate is freely soluble) to prepare a stock solution.

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation (from a solid dosage form):

-

Weigh and powder a representative sample of the dosage form.

-

Dissolve a quantity of the powder equivalent to a known amount of this compound in the chosen solvent.

-

Filter the solution and dilute to a concentration within the calibration range.

-

-

Spectrophotometric Analysis:

-

Instrument: UV-Visible Spectrophotometer.

-

Wavelength of Maximum Absorbance (λmax): To be determined for this compound in the chosen solvent (for oxolamine citrate in methanol, λmax is 237 nm).[1]

-

Blank: The solvent used for sample and standard preparation.

-

Measure the absorbance of the sample and quantify the concentration using the calibration curve.

-

Conclusion

This technical guide has summarized the key chemical properties and structural features of this compound. The provided data on its identity, physicochemical properties, and mechanism of action, along with detailed experimental protocols, offer a valuable resource for professionals in the field of pharmaceutical sciences. The visualizations aim to facilitate a clearer understanding of its structure, function, and analytical workflows. Further research into the comparative properties of different salt forms of oxolamine would be beneficial for optimizing its therapeutic application.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxolamine - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 1949-19-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. clearsynth.com [clearsynth.com]

- 11. oxolamine [drugcentral.org]

- 12. wikikenko.com [wikikenko.com]

- 13. benchchem.com [benchchem.com]

- 14. What is Oxolamine used for? [synapse.patsnap.com]

- 15. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide on Early Research of Oxolamine Citrate versus Oxolamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a non-opioid antitussive agent recognized for its peripheral action on cough receptors and associated anti-inflammatory properties.[1][2] While the active pharmaceutical ingredient (API) is oxolamine, its formulation as a salt can significantly influence its physicochemical and pharmacokinetic properties. This technical guide provides a comparative overview of early research on two salt forms: oxolamine citrate (B86180) and oxolamine phosphate (B84403).

Direct comparative studies from early research specifically contrasting the citrate and phosphate salts of oxolamine are limited in the public domain. However, by consolidating available data on each salt form, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide summarizes quantitative data, details experimental protocols where available, and visualizes key processes to facilitate a deeper understanding of these two forms of oxolamine.

Physicochemical Properties

The selection of a salt form is a critical decision in drug development, impacting solubility, stability, and bioavailability. The available data for oxolamine citrate and oxolamine phosphate are presented below.

Table 1: Comparative Physicochemical Properties of Oxolamine Salts

| Property | Oxolamine Citrate | This compound | Reference |

| Molecular Formula | C₁₄H₁₉N₃O · C₆H₈O₇ | C₁₄H₂₂N₃O₅P | [3][4] |

| Molecular Weight | 437.44 g/mol | 343.32 g/mol | [4][5] |

| CAS Number | 1949-20-8 | 1949-19-5 | [3][4] |

| Appearance | Powder | Not specified | [5] |

| Solubility | DMSO: 87 mg/mL (198.88 mM) | Not specified | [6] |

Note: The molecular formula for Oxolamine (free base) is C₁₄H₁₉N₃O with a molecular weight of 245.32 g/mol .[7][8]

Synthesis and Formulation

The synthesis of oxolamine citrate has been documented in several stages, leading to the final salt form. While specific details for this compound synthesis are less available in the provided search results, the initial synthesis of the oxolamine base would be a shared prerequisite.

Synthesis of Oxolamine Citrate

The industrial synthesis of oxolamine citrate is a multi-step process that has been optimized to improve yields from as low as 24% to up to 64%.[9][10][11] The process involves the formation of the oxolamine base followed by its conversion to the citrate salt.[9]

Experimental Protocol: Optimized Industrial Synthesis of Oxolamine Citrate [11][12][13]

-

Formation of Intermediate OXO1: Benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride are charged into a reactor to form the first intermediate (OXO1).[11][12]

-

Formation of Intermediate OXO2: Anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride are added to the reactor containing OXO1 to form the second intermediate (OXO2).[11][12]

-

Formation of Oxolamine Base: Diethylamine (DEA) is added to the reaction mixture, which then proceeds to form the free base of oxolamine.[11][12] The reaction takes place for 1 hour at 80°C.[13] Following the reaction, the mixture undergoes four extractions: two with hydrochloric acid (HCl) and two with sodium hydroxide (B78521) (NaOH).[13]

-

Formation and Crystallization of Oxolamine Citrate: Citric acid monohydrate is added to the oxolamine base, leading to the precipitation of oxolamine citrate.[11][12][13] The final product is then dried and milled.[12]

Formulation Considerations

Oxolamine citrate has been formulated for both immediate and sustained-release dosage forms.[14][15] The development of a sustained-release formulation aimed to reduce side effects like nausea and vomiting and decrease the dosing frequency from four times a day.[14][15]

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for oxolamine is its peripheral antitussive and anti-inflammatory effect.[1][16][17] It is believed to act on the sensory nerve endings in the respiratory tract, producing a mild anesthetic effect that reduces the irritation triggering the cough reflex.[1][17] Some evidence also suggests a secondary, less prominent central action on the cough center in the medulla oblongata.[2]

Key Molecular Interactions:

-

Anti-inflammatory Effects: Oxolamine citrate has demonstrated anti-inflammatory action on the respiratory organs in animal models.[2][18][19]

-

CYP450 Inhibition: Oxolamine is an inhibitor of CYP2B1/2 enzymes.[6][18] This can lead to drug-drug interactions, as evidenced by the increased AUC and prolonged half-life of warfarin (B611796) when co-administered with oxolamine citrate in male rats.[18][20]

Pharmacokinetics

Experimental Protocol: Bioanalytical Method for this compound in Human Plasma [1]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).

-

Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.

-

Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.

-

Centrifuge the mixture for 10 minutes at 4000 rpm.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

LC-MS/MS Conditions:

-

Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

-

Mobile Phase: Methanol and water (98:2, v/v).

-

Injection Volume: 20 µL.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Preclinical and Clinical Data

Directly comparative preclinical or clinical trials between oxolamine citrate and phosphate are not detailed in the available early literature. However, studies on oxolamine citrate provide insights into its efficacy and safety profile.

Preclinical Efficacy

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs [2][22]

This model is a standard for evaluating the efficacy of antitussive drugs.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Habituation: Animals are placed in a whole-body plethysmograph for 10-15 minutes to acclimate.

-

Drug Administration:

-

Oxolamine citrate is administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg).

-

A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

-

A positive control group receives a known antitussive like codeine phosphate (e.g., 10 mg/kg, p.o.).

-

A 60-minute pretreatment period is allowed before the cough challenge.

-

-

Cough Induction:

-

A 0.4 M solution of citric acid in sterile saline is aerosolized into the plethysmograph.

-

The number of coughs is recorded over a specified period.

-

-

Endpoint: The efficacy of the test compound is determined by the reduction in the number of coughs compared to the vehicle control group.

Side-Effect Profile

The side effects of oxolamine citrate are generally considered mild and may include dizziness, gastrointestinal discomfort (nausea, vomiting), drowsiness, and dry mouth.[23] Hallucinations have been reported, particularly in children.[23]

Conclusion

The early research on oxolamine provides a solid foundation for understanding its function as a peripherally acting antitussive with anti-inflammatory properties. Oxolamine citrate is the more extensively documented salt form, with established protocols for its synthesis and preclinical evaluation. While data on this compound is available, a direct, comprehensive comparison with the citrate salt from early studies is lacking. For drug development professionals, the choice between these salt forms would necessitate further investigation to determine if there are any significant differences in their pharmacokinetic profiles, bioavailability, and formulation characteristics. The provided data and protocols serve as a valuable starting point for such evaluations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1949-20-8: Oxolamine citrate | CymitQuimica [cymitquimica.com]

- 4. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxolamine citrate | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Oxolamine Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Oxolamine | C14H19N3O | CID 13738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ub.edu [ub.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. What is Oxolamine used for? [synapse.patsnap.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

In Vitro Activity of Oxolamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oxolamine (B1678060) is a therapeutic agent known primarily for its antitussive (cough-suppressing) effects, but it also possesses significant anti-inflammatory, analgesic, and local anesthetic properties.[1][2] Its mechanism of action is predominantly peripheral, targeting sensory nerve endings in the respiratory tract, which offers a favorable safety profile compared to centrally-acting agents.[3][4] A comprehensive review of publicly available scientific literature reveals that while the anti-inflammatory effects are widely acknowledged, there is a notable scarcity of specific, quantitative in vitro data (such as IC50 values) and detailed, published experimental protocols for oxolamine and its salts, including oxolamine phosphate (B84403).[1][5] This guide synthesizes the available information on its mechanism, outlines standard in vitro protocols that are applicable for its study, and visualizes the proposed biological pathways and experimental workflows.

Proposed Mechanism of Action

Oxolamine's therapeutic effects are attributed to a combination of peripheral and anti-inflammatory actions.[6]

-

Peripheral Antitussive Action: The primary mechanism for cough suppression is believed to be a mild local anesthetic-like effect on the sensory nerve endings and irritant receptors within the respiratory mucosa.[3][6][7] This action dampens the afferent nerve signals that trigger the cough reflex.[6]

-

Anti-inflammatory Effects: Oxolamine mitigates inflammation in the respiratory tract, which reduces the irritation and stimulation of sensory nerves.[6][8] This effect is thought to involve the inhibition of the release of certain inflammatory mediators, although the precise molecular targets have not been fully elucidated in available research.[1][3] Early preclinical studies in guinea pigs demonstrated that oxolamine citrate (B86180) has a distinct anti-inflammatory action, reported to be superior to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) in a model of experimentally induced respiratory inflammation.[9][10][11]

Signaling Pathway Visualization

The diagram below illustrates the proposed anti-inflammatory mechanism of oxolamine, focusing on its potential to inhibit the production of pro-inflammatory mediators that are typically induced by stimuli such as Lipopolysaccharide (LPS).

Quantitative Data Presentation

A significant gap in the publicly available literature is the lack of specific quantitative in vitro data for this compound or citrate, such as IC50 values for cyclooxygenase (COX) inhibition or cytokine suppression.[1][5] The following table summarizes the known activities of oxolamine qualitatively and provides a template for how such data would be presented. For comparison, data for the well-characterized NSAID Ibuprofen is included where available.[5]

| Target Enzyme/Process | Parameter | This compound/Citrate | Ibuprofen (for comparison) |

| Cyclooxygenase (COX) Inhibition | IC50 COX-1 | Data Not Available | 13 µM[5] |

| IC50 COX-2 | Data Not Available | 370 µM[5] | |

| Nitric Oxide Synthase (NOS) Activity | IC50 (iNOS activity) | Data Not Available | 0.76 mM[5] |

| Cytokine Production | Effect on IL-6, TNF-α | Suppressive effect suggested, but not quantified in vitro.[9] | Increased secretion in some in vitro models.[5] |

| Cytochrome P450 Inhibition | Specific Isoenzyme | Inhibition of CYP2B1/2 reported.[4][6] | Data Not Available |

| Antitussive Activity | Mechanism | Predominantly peripheral action.[2][12] | Not Applicable |

| Local Anesthetic Activity | Effect | Mild local anesthetic effect reported.[2][8] | Not Applicable |

Experimental Protocols

While specific, detailed protocols for in vitro studies of this compound are not extensively published, its anti-inflammatory properties can be characterized using standard, well-established assays.[1] The following sections describe the methodologies for key experiments that are suitable for evaluating the compound's activity.

Generalized Workflow for In Vitro Anti-inflammatory Assay

The diagram below outlines a typical experimental workflow to screen for the anti-inflammatory activity of a test compound like this compound using a cell-based assay.

Methodology: Lipopolysaccharide (LPS)-Induced Inflammation Assay

This assay is a standard method to screen for anti-inflammatory activity in vitro.[1]

-

Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in a suitable medium like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO2 atmosphere.[1]

-

Cell Seeding: Cells are plated in multi-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Pre-treatment: Adhered cells are treated with various concentrations of this compound for 1-2 hours prior to stimulation.[1]

-

Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL.[1]

-

Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.[1]

-

Analysis: The cell culture supernatant is collected for the analysis of key inflammatory mediators.[1]

-

Nitric Oxide (NO): Measured using the Griess reagent assay.[1]

-

Prostaglandin (B15479496) E2 (PGE2): Quantified using a commercial ELISA kit.[1]

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Concentrations are determined using specific ELISA kits.[1]

-

Methodology: Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of a compound on COX-1 and COX-2.

-

Assay Principle: Commercially available COX inhibitor screening kits are typically used. These assays measure the production of prostaglandins from the substrate, arachidonic acid, in the presence of either COX-1 or COX-2 enzyme.[1]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the reaction buffer, the specific COX enzyme (COX-1 or COX-2), and a heme cofactor.

-

Add the diluted this compound or a control inhibitor (e.g., Ibuprofen).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the output, which is often a colorimetric or fluorometric signal proportional to prostaglandin production.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

This compound is a compound with recognized anti-inflammatory and antitussive properties, primarily acting through a peripheral mechanism.[1][3] However, there is a significant lack of detailed in vitro data in the public domain to fully characterize its molecular interactions and pharmacological profile.[1][9] Future research should focus on conducting rigorous in vitro studies to generate quantitative data on its effects on key inflammatory targets like COX enzymes, various cytokines, and the NF-κB signaling pathway. Such studies are crucial for a deeper understanding of its mechanism of action and for exploring its full therapeutic potential.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. wikikenko.com [wikikenko.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is Oxolamine used for? [synapse.patsnap.com]

- 8. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Oxolamine Phosphate: A Technical Guide on Receptor Interactions and Mechanistic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine (B1678060) is a therapeutic agent recognized for its antitussive and anti-inflammatory effects, primarily utilized in the management of cough associated with respiratory conditions.[1][2] Unlike many conventional antitussives that act on the central nervous system, oxolamine's primary mechanism is believed to be peripheral, offering a distinct safety profile.[2][3] This technical guide synthesizes the current understanding of oxolamine phosphate's mechanism of action, with a focus on its interactions at a molecular level. Due to a notable scarcity of specific receptor binding studies in publicly available literature, this document outlines the well-documented physiological effects and the proposed, though not fully elucidated, signaling pathways. Detailed experimental protocols for investigating these mechanisms are also provided to facilitate future research.

Core Mechanisms of Action

Oxolamine's therapeutic efficacy is attributed to a combination of three primary actions: a predominant peripheral antitussive effect, significant anti-inflammatory properties, and a local anesthetic effect.[4][5] A minor central nervous system component has also been suggested.[5]

| Mechanism of Action | Primary Site | Proposed Molecular Target(s) | Resulting Physiological Effect |

| Antitussive (Peripheral) | Sensory nerve endings in the respiratory tract[2] | Irritant receptors and rapidly adapting stretch receptors (RARs)[6] | Reduction in the sensitivity of the cough reflex, minimizing the urge to cough.[3] |

| Antitussive (Central) | Medulla oblongata (cough center)[5] | Not fully elucidated | Dampening of the cough reflex.[5] |

| Anti-inflammatory | Respiratory tissues[7] | Inhibition of inflammatory mediator release (e.g., prostaglandins, cytokines)[5][7]; Potential modulation of the NF-κB pathway[8] | Mitigation of edema and leukocyte infiltration, reducing airway irritation.[9] |

| Local Anesthetic | Nerve membranes in the respiratory tract[3] | Voltage-gated sodium channels[1][10] | Blockade of nerve impulse transmission, leading to reduced sensation and irritation.[10] |

Signaling Pathways and Molecular Interactions

While definitive receptor binding data for oxolamine phosphate (B84403) is lacking, its known pharmacological activities suggest interactions with several key signaling pathways.

Proposed Antitussive Mechanism

Oxolamine's primary cough-suppressing activity is exerted peripherally on sensory nerve endings within the respiratory tract.[2] This is complemented by a less prominent central effect.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of oxolamine are crucial to its therapeutic effect by addressing the underlying cause of irritation.[7] While the precise molecular targets are not fully identified, a plausible mechanism, inferred from its chemical class (1,2,4-oxadiazole derivatives), involves the modulation of the NF-κB signaling pathway.[8]

Experimental Protocols

To facilitate further investigation into the molecular mechanisms of this compound, the following detailed experimental protocols are provided.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (the competitor), and a fixed concentration of the specific radioligand.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (oxolamine) concentration. Calculate the IC50 value (the concentration of oxolamine that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is Oxolamine used for? [synapse.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 10. benchchem.com [benchchem.com]

Oxolamine Phosphate as a Local Anesthetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Oxolamine (B1678060)

Oxolamine is a non-opioid drug used clinically in some countries as a cough suppressant for conditions such as bronchitis and laryngitis.[4][5] Its primary mechanism is believed to be a peripheral action, distinguishing it from many centrally acting antitussives.[4][6] This peripheral effect is attributed to a combination of anti-inflammatory activity and a local anesthetic effect on the sensory nerves of the respiratory tract, which reduces the afferent signals that trigger the cough reflex.[2][4][7] The local anesthetic properties, while central to its antitussive function, also suggest a broader potential for this molecule in other applications requiring nerve blockade.

Physicochemical Properties of Oxolamine Salts

The selection of a salt form for an active pharmaceutical ingredient is a critical factor influencing its solubility, stability, and bioavailability. Oxolamine is available in different salt forms, primarily citrate (B86180) and phosphate (B84403). The physicochemical properties of these salts are crucial for formulation development, particularly for applications in local anesthesia.

| Property | Oxolamine Base | Oxolamine Citrate | Oxolamine Dihydrogen Phosphate | Source(s) |

| Molecular Formula | C₁₄H₁₉N₃O | C₂₀H₂₇N₃O₈ | C₁₄H₂₂N₃O₅P | [7][8][9] |

| Molecular Weight | 245.32 g/mol | 437.45 g/mol | 343.32 g/mol | [7][8][9] |

| Physical State | Liquid at room temperature | Solid Powder | Solid | [1][8][9] |

| Melting Point | 25°C | Not specified | Not specified | [8] |

| Boiling Point | 127°C (at 0.4 mmHg) | Not specified | Not specified | [8] |

| Water Solubility | Not specified | 14.29 mg/mL (requires sonication) | Not specified | [1] |

| DMSO Solubility | Not specified | ≥ 100 mg/mL | Not specified | [1][2] |

| pKa (Strongest Basic) | 9.40 ± 0.25 (predicted) | Not specified | Not specified | [8] |

| LogP | 2.393 | Not specified | Not specified | [8] |

Note: Comprehensive, directly comparative studies on the physicochemical properties of oxolamine phosphate are limited in the available literature.

Proposed Mechanism of Local Anesthetic Action

The local anesthetic effect of oxolamine is proposed to be mediated through the blockade of voltage-gated sodium channels in nerve fibers, a mechanism shared with conventional local anesthetics like lidocaine (B1675312) and bupivacaine.[1][10]

The Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Upon stimulation, these channels open, allowing an influx of sodium ions, which leads to depolarization of the nerve membrane. Local anesthetics are thought to reversibly bind to a specific receptor site within the sodium channel, stabilizing it in an inactive state. This prevents the conformational changes necessary for channel opening and subsequent sodium ion influx, thereby blocking nerve conduction and the sensation of pain.

Signaling Pathway of Local Anesthetics

The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the voltage-gated sodium channel.

Structure-Activity Relationship (SAR) of Local Anesthetics

The molecular structure of a local anesthetic is critical to its activity. Generally, these molecules consist of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.

-

Lipophilic Group: Typically an aromatic ring, it is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.

-

Intermediate Chain: This linkage classifies local anesthetics as either esters or amides and influences the duration of action and metabolism.

-

Hydrophilic Group: Usually a tertiary amine, this part of the molecule is responsible for the binding to the sodium channel receptor.

Oxolamine, with its phenyl group (lipophilic), oxadiazole ring and ethyl chain (intermediate linkage), and diethylamino group (hydrophilic), fits this general structural framework, supporting its potential as a local anesthetic.

Experimental Protocols for Evaluation of Local Anesthetic Properties

To quantitatively assess the local anesthetic properties of a compound like this compound, standardized preclinical models are necessary. The following are detailed methodologies for key experiments.

Rat Sciatic Nerve Block Model

This model is a standard for assessing the efficacy and duration of action of local anesthetic agents.

-

Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by a test compound.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g).

-

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental environment and handling for at least three days.

-

Anesthesia (optional): Light anesthesia (e.g., isoflurane) may be used for the injection procedure to minimize stress.

-

Injection: The rat is placed in a lateral position. The greater trochanter and ischial tuberosity are palpated. A needle is inserted perpendicular to the skin, midway between these two landmarks, until it contacts the femur. The needle is then slightly withdrawn and redirected posteriorly to bypass the bone, advancing a few millimeters to reach the vicinity of the sciatic nerve. A nerve stimulator can be used to confirm needle placement by observing motor responses at a low current. The test solution (e.g., 0.1-0.2 mL of this compound in a suitable vehicle) is then injected.

-

Assessment of Sensory Blockade: This is typically measured by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. A common method is the hot plate or radiant heat test, where the latency to paw withdrawal is measured. An increase in latency indicates sensory blockade.

-

Assessment of Motor Blockade: Motor function can be assessed using a scoring system based on the ability of the rat to splay its toes or bear weight on the affected limb.

-

Data Collection: Assessments are performed at baseline and at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection until the return of normal function.

-

-

Endpoints:

-

Onset of action (time to maximum effect).

-

Duration of action (time until return to baseline).

-

Intensity of blockade (e.g., maximum possible effect score).

-

Tail-Flick Test for Local Infiltration Anesthesia

The tail-flick test is a common method for assessing analgesia and can be adapted to evaluate local anesthetic effects.

-

Objective: To determine the local anesthetic effect of a compound after subcutaneous administration at the base of the tail.

-

Animal Model: Male mice or rats.

-

Procedure:

-

Baseline Latency: The animal is gently restrained, and its tail is positioned over a radiant heat source on a tail-flick apparatus. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Administration: The test compound (e.g., this compound) is injected subcutaneously at the base of the tail.

-

Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.

-

-

Endpoint: An increase in the tail-flick latency compared to baseline indicates an analgesic or anesthetic effect.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a novel local anesthetic candidate.

Available Quantitative Data

As previously stated, direct quantitative data on the local anesthetic efficacy of this compound is limited. However, some studies have quantified its anti-inflammatory effects, which are relevant to its overall pharmacological profile.

| Parameter | Animal Model | Treatment | Result | Reference |

| Anti-inflammatory Effect | Guinea Pigs with Acrolein Aerosol-induced Respiratory Inflammation | Oxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP) | Showed a distinct anti-inflammatory effect, superior to phenylbutazone. | [11] |

| Antitussive Efficacy | Guinea Pig (Sulfur Dioxide Inhalation) | Oxolamine (20-40 mg/kg, Oral) | Effective (qualitative) | [6] |

Conclusion and Future Directions

This compound possesses a pharmacological profile that strongly suggests potential as a local anesthetic, primarily based on its known peripheral action as an antitussive and its proposed mechanism of sodium channel blockade. The molecular structure of oxolamine aligns with the general structure-activity relationships of established local anesthetics.

However, the absence of robust, quantitative preclinical data from standardized models of local anesthesia represents a significant knowledge gap. To fully characterize the local anesthetic properties of this compound, future research should be directed towards:

-

In vivo efficacy studies: Utilizing models such as the rat sciatic nerve block and tail-flick test to determine key parameters like ED50, onset, and duration of action.

-

Comparative studies: Benchmarking the local anesthetic performance of this compound against standard local anesthetics like lidocaine and bupivacaine.

-

Mechanism of action studies: Employing electrophysiological techniques (e.g., patch-clamp) to confirm and characterize the interaction of oxolamine with specific subtypes of voltage-gated sodium channels.

Such studies are essential to validate the potential of this compound as a viable local anesthetic agent and to inform its potential development for clinical applications beyond its current use as an antitussive.

References

- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medistudygo.com [medistudygo.com]

- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brainkart.com [brainkart.com]

- 8. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]